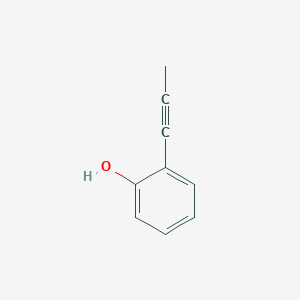
Phenol, 2-(1-propynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenol, 2-(1-propynyl)- can be synthesized through several methods. One common approach involves the alkylation of phenol with propyne in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the propynyl group to the phenol ring.
Industrial Production Methods
Industrial production of phenol, 2-(1-propynyl)- often involves the use of advanced catalytic processes to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-(1-propynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert phenol, 2-(1-propynyl)- to its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common for this compound due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and hydrogenated derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-(1-propynyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of phenol, 2-(1-propynyl)- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the propynyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
2-Propynylphenol: Similar structure but with different substitution patterns.
2-Propylphenol: Similar but with a propyl group instead of a propynyl group.
Uniqueness
Phenol, 2-(1-propynyl)- is unique due to the presence of the propynyl group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
66022-00-2 |
|---|---|
Molekularformel |
C9H8O |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
2-prop-1-ynylphenol |
InChI |
InChI=1S/C9H8O/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7,10H,1H3 |
InChI-Schlüssel |
KWJZAMIWWNBPDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



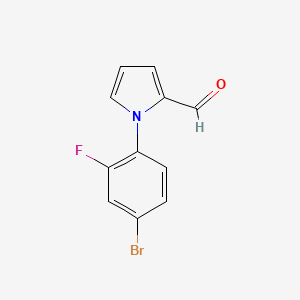
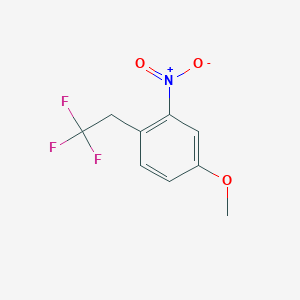
![7-(Bromomethyl)-2-isopropyl-2-azaspiro[4.4]nonane](/img/structure/B13962411.png)

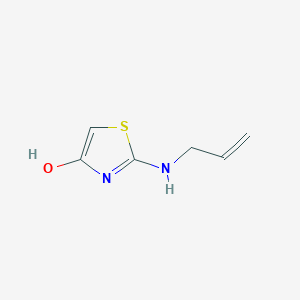

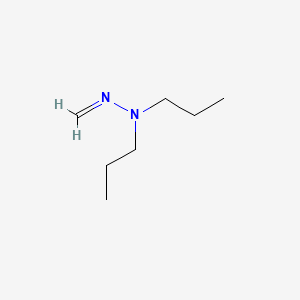

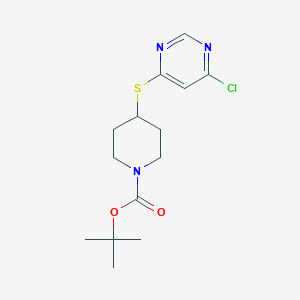
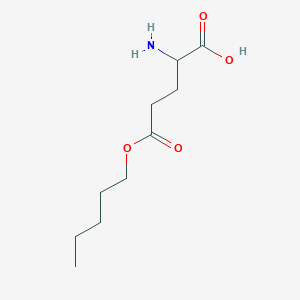
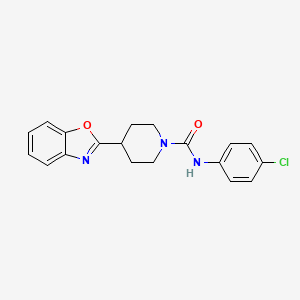

![8H-Indeno[4,5-B]furan](/img/structure/B13962490.png)
